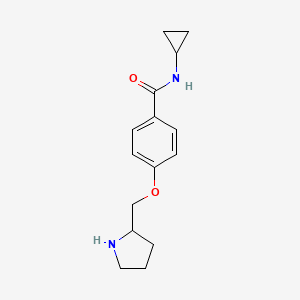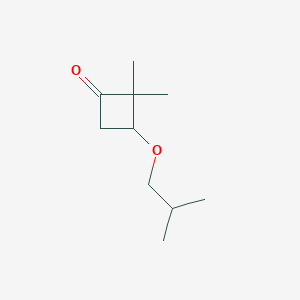
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one
説明
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is an organic compound with the CAS Number: 2063-95-8 . It has a molecular weight of 170.25 . The IUPAC name for this compound is 3-isobutoxy-2,2-dimethylcyclobutanone . It appears as a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one contains a total of 30 bonds . These include 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 four-membered ring, 1 ketone (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is a liquid at room temperature . It has a molecular weight of 170.25 . The InChI code for this compound is 1S/C10H18O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7,9H,5-6H2,1-4H3 .科学的研究の応用
Photochemical Reactions
Photochemical reactions involving cyclobutane derivatives, such as the irradiation of phenyl-substituted 1,3-diketones, lead to cyclization products and cleavage products. These reactions depend on substituents, demonstrating the influence of molecular structure on photochemical outcomes (Yoshioka, Suzuki, & Oka, 1984).
Synthesis of Terpolymers
Cyclobutane adducts serve as monomers in spontaneous copolymerizations, resulting in terpolymers with potential applications in materials science. This showcases the versatility of cyclobutane derivatives in polymer chemistry (Yokozawa, Tagami, Takehana, & Suzuki, 1997).
Stereoconvergent Transformation
Cyclobutane derivatives undergo stereoconvergent transformations to produce compounds with specific stereochemistries, useful in the synthesis of bioactive molecules. This method was applied to synthesize (±)-Linderol A, demonstrating the potential of cyclobutane derivatives in synthetic organic chemistry (Yamashita, Inaba, Shimizu, Kawasaki, & Ohta, 2004).
Synthesis of Spiro- and Dispirotetrahydropyrane-diones
Cyclobutane-containing compounds are precursors in the synthesis of complex organic structures such as spiro- and dispirotetrahydropyrane-diones, highlighting their importance in the development of novel organic compounds (Kirillov & Melekhin, 2009).
Structural Analysis and Theoretical Studies
The planarity and crystal structure of cyclobutane derivatives, like dimethyl bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate, are analyzed using X-ray crystallography and natural bond orbital analysis, providing insight into the structural characteristics and stability of these molecules (Shabir, Saeed, Qasim, Bolte, Hökelek, & Erben, 2020).
Safety And Hazards
The safety information available indicates that 2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one is associated with several hazard statements including H227, H315, H319, and H335 . Precautionary measures include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
特性
IUPAC Name |
2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7(2)6-12-9-5-8(11)10(9,3)4/h7,9H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHNGZJGGCPHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CC(=O)C1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(2-methylpropoxy)cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-piperazin-1-yl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide dihydrochloride](/img/structure/B1455666.png)
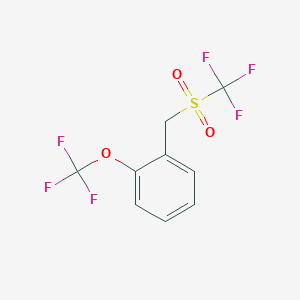
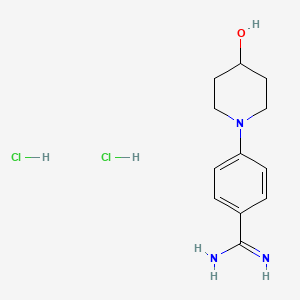

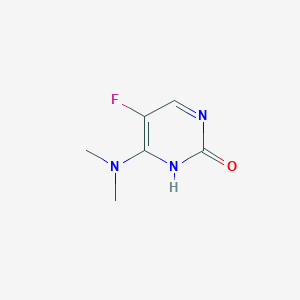
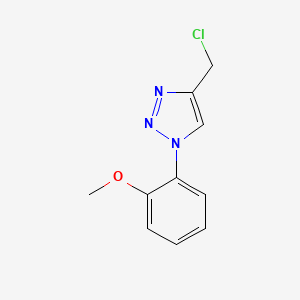
![1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1455677.png)
![Ethyl 4-[(methylamino)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1455679.png)

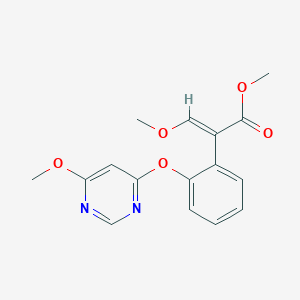
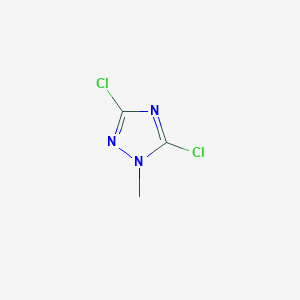
![(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine](/img/structure/B1455684.png)

